Benzonatate

Description

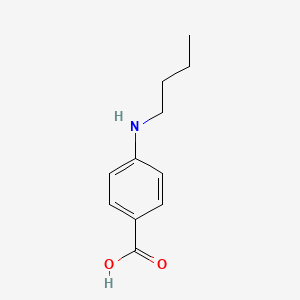

This compound is an oral antitussive drug used in the relief and suppression of cough in patients older than ten years of age. Currently, this compound is the only non-narcotic antitussive available as a prescription drug. It works to reduce the activity of cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex. This compound was approved by the FDA in 1958 under the market name Tessalon Perles. Because its chemical structure resembles that of the anesthetic agents in the para-amino-benzoic acid class (such as [procaine] and [tetracaine]), this compound exhibits anesthetic or numbing action. Although it not prone to drug misuse or abuse, this compound is associated with a risk for severe toxicity and overdose, especially in children.

This compound is a Non-narcotic Antitussive. The physiologic effect of this compound is by means of Decreased Tracheobronchial Stretch Receptor Activity.

This compound is a synthetic butylamino-benzoate derivative related to tetracaine and a peripherally acting antitussive, nonnarcotic this compound reduces the cough reflex by anesthetizing and depressing mechanoreceptors in the respiratory passages, lungs, and pleura. It is recommended for cough relief in the common cold, bronchitis, pneumonia, and for chronic cough such as in asthma. (NCI04)

See also: Ethylene Oxide (has monomer).

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFMQEKGGFWBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022655 | |

| Record name | Benzonatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless to faintly yellow oil | |

CAS No. |

104-31-4, 32760-16-0 | |

| Record name | Benzonatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonatate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonatate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzonatate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonatate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzonatate's Peripheral Grip: A Technical Deep Dive into its Mechanism of Action on Stretch Receptors

For Immediate Release

[City, State] – [Date] – Benzonatate, a non-narcotic antitussive, exerts its primary therapeutic effect through a direct anesthetic action on peripheral stretch receptors located within the respiratory passages, lungs, and pleura. This in-depth guide elucidates the core mechanism of action, detailing the molecular interactions, physiological consequences, and the experimental methodologies used to characterize this widely prescribed medication.

Core Mechanism: A Local Anesthetic Effect on Vagal Afferents

This compound's antitussive properties stem from its ability to function as a potent local anesthetic.[1] Structurally related to other local anesthetics like procaine and tetracaine, this compound acts by blocking voltage-gated sodium channels (VGSCs) on the nerve fibers of pulmonary stretch receptors.[1] This blockade inhibits the generation and propagation of action potentials along the vagal afferent pathways that signal the brain's cough center in the medulla.[2] By desensitizing these receptors to the mechanical stimulus of lung inflation, this compound effectively suppresses the cough reflex at its origin.[2] While a central antitussive effect has been suggested, the peripheral action is widely accepted as the primary mechanism.

The onset of this compound's antitussive effect is typically observed within 15 to 20 minutes of oral administration, with a duration of action lasting from 3 to 8 hours.

Quantitative Analysis of Sodium Channel Inhibition

The molecular basis for this compound's anesthetic effect lies in its interaction with voltage-gated sodium channels. Studies have quantified this interaction, providing insight into the drug's potency.

| Target Ion Channel | Cell Line | IC50 (μM) | Reference |

| Nav1.3 | N1E-115 | 1.8 ± 0.2 | Evans, et al. (2015) |

| Nav1.7 | CAD | 2.5 ± 0.2 | Evans, et al. (2015) |

Table 1: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Sodium Channels. Data from whole-cell voltage-clamp recordings.

Research indicates that this compound is not selective for a specific subtype of sodium channel.[3] The inhibitory effect is both tonic and phasic, with a greater affinity for the inactivated state of the channel. Detectable effects on sodium channels have been observed at concentrations as low as 0.3 μM.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound on peripheral stretch receptors can be visualized through the following signaling pathway and a typical experimental workflow for its investigation.

Caption: Signaling pathway of the cough reflex and the inhibitory action of this compound.

Caption: A typical experimental workflow for investigating the mechanism of action of this compound.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is adapted from studies investigating the effects of local anesthetics on voltage-gated sodium channels.

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line.

Materials:

-

Neuronal cell line expressing the desired sodium channel subtype (e.g., CAD cells for Nav1.7).

-

Cell culture reagents.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for micropipettes.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH 7.3 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Culture cells to 50-80% confluency. On the day of recording, detach cells and plate them onto glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit sodium currents by applying depolarizing voltage steps.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak sodium current amplitude at each this compound concentration. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

In Vivo Assessment of Antitussive Activity in a Guinea Pig Model

This protocol provides a framework for evaluating the peripheral antitussive effect of this compound in an animal model.

Objective: To quantify the dose-dependent inhibition of the cough reflex by this compound in response to a chemical stimulus.

Materials:

-

Male Hartley guinea pigs.

-

Whole-body plethysmograph.

-

Nebulizer.

-

Citric acid solution (tussive agent).

-

This compound for oral administration.

Procedure:

-

Acclimatization: Acclimate the animals to the plethysmograph chamber.

-

Baseline Cough Response: Place the animal in the plethysmograph and expose it to a nebulized solution of citric acid for a fixed duration. Record the number of coughs, which are identified by characteristic changes in the pressure waveform.

-

Drug Administration: Administer this compound orally at various doses.

-

Post-Treatment Cough Challenge: At a predetermined time after drug administration (e.g., 60 minutes), re-challenge the animal with the citric acid aerosol and record the number of coughs.

-

Data Analysis: Compare the number of coughs before and after this compound administration for each dose group. Calculate the percentage of cough inhibition and determine the dose-response relationship.

Conclusion

This compound's mechanism of action on peripheral stretch receptors is a well-established example of targeted local anesthesia for symptomatic relief. Its ability to block voltage-gated sodium channels in vagal afferent fibers effectively dampens the cough reflex at its source. The quantitative data from electrophysiological studies provide a solid foundation for understanding its potency, while in vivo models confirm its antitussive efficacy. Further research may focus on the differential effects of this compound on various subtypes of pulmonary sensory nerves and the potential for developing even more targeted peripherally acting antitussives.

References

- 1. Lidocaine alters the input resistance and evokes neural activity in crayfish sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of bupivacaine aerosol on the activity of pulmonary stretch and 'irritant' receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological and pharmacological validation of vagal afferent fiber type of neurons enzymatically isolated from rat nodose ganglia - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Pharmacology of Benzonatate: A Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a peripherally acting antitussive, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (NaVs) in the afferent nerve fibers of the respiratory tract. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its interaction with NaV channels. Drawing upon key electrophysiological studies, this document details the quantitative aspects of this compound's channel-blocking properties, the experimental protocols used to elucidate these characteristics, and the underlying molecular mechanisms.

Introduction

This compound has been in clinical use for decades for the symptomatic relief of cough.[1] Its mechanism of action is attributed to its local anesthetic properties, which dampen the activity of stretch receptors in the lungs and airways that initiate the cough reflex.[1][2] At the molecular level, this anesthetic effect is achieved through the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in sensory neurons.[3] Understanding the precise molecular interactions between this compound and NaV channels is critical for optimizing its therapeutic use and for the development of novel antitussive agents with improved selectivity and safety profiles. This guide synthesizes the current knowledge on the molecular pharmacology of this compound as a NaV channel blocker.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

This compound exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel over the resting state.[3] This is a characteristic feature of many local anesthetics and Class I antiarrhythmic drugs. The preference for the inactivated state means that this compound is more effective at blocking channels in rapidly firing neurons, such as those involved in the persistent signaling of the cough reflex.

The blockade by this compound is characterized by both tonic and phasic inhibition.[3]

-

Tonic block refers to the steady-state inhibition of the channel at a given drug concentration and membrane potential.

-

Phasic block (or use-dependent block) is the incremental increase in inhibition observed with repetitive stimulation (i.e., a train of action potentials). This occurs because the drug has more opportunities to bind to the open and inactivated states of the channel during repeated depolarizations.

This dual mechanism of tonic and phasic block contributes to the efficacy of this compound in suppressing the hyperexcitability of sensory neurons that underlies persistent coughing.

Signaling Pathway of this compound Action

The primary action of this compound is a direct physical blockade of the sodium channel pore, rather than a complex intracellular signaling cascade. The following diagram illustrates the logical flow of its mechanism.

Quantitative Pharmacology of this compound

Electrophysiological studies have provided quantitative data on the interaction of this compound with specific isoforms of voltage-gated sodium channels. The primary targets in sensory neurons of the airways are thought to include the tetrodotoxin-sensitive (TTX-S) isoforms, such as NaV1.7.[3]

Research by Evans et al. (2016) utilized whole-cell voltage-clamp recordings on murine cell lines to characterize the effects of this compound on channels primarily expressing NaV1.7 (in catecholamine A differentiated (CAD) cells) and NaV1.3 (in N1E-115 cells).[3] Their findings indicate that this compound is not specific for a particular NaV channel subtype.[3]

It is important to note that commercial this compound is a mixture of polyethoxy esters of 4-(butylamino) benzoic acid. Studies have shown that the fraction containing the 9-ethoxy component is the most potent inhibitor of sodium currents.[3]

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels

| Channel Subtype (Primary) | Cell Line | Type of Block | Holding Potential | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| NaV1.7 | CAD | Tonic | -120 mV | Data not available | [3] |

| NaV1.7 | CAD | Phasic (10 Hz) | -120 mV | Data not available | [3] |

| NaV1.3 | N1E-115 | Tonic | -120 mV | Data not available | [3] |

| NaV1.3 | N1E-115 | Phasic (10 Hz) | -120 mV | Data not available | [3] |

While the study demonstrated concentration-dependent inhibition, specific IC50 values were not reported in the abstract.

Table 2: Voltage-Dependence of this compound Blockade

| Channel Subtype (Primary) | Cell Line | Parameter | Control | This compound (Concentration) | Reference |

|---|---|---|---|---|---|

| NaV1.7 | CAD | V1/2 of inactivation (mV) | Data not available | Significant hyperpolarizing shift | [3] |

| NaV1.3 | N1E-115 | V1/2 of inactivation (mV) | Data not available | Significant hyperpolarizing shift | [3] |

The study indicated a greater effect on channel inactivation, suggesting a hyperpolarizing shift in the voltage-dependence of inactivation, which is characteristic of inactivated-state blockers. Specific V1/2 values were not provided in the abstract.

Table 3: Kinetics of this compound Interaction with Sodium Channels

| Channel Subtype | Parameter | Value | Reference |

|---|---|---|---|

| NaV1.7 / NaV1.3 | On-rate (kon) | Data not available | [3] |

| NaV1.7 / NaV1.3 | Off-rate (koff) | Data not available | [3] |

Kinetic parameters such as on- and off-rates have not been explicitly reported.

Experimental Protocols

The primary technique for characterizing the effects of this compound on voltage-gated sodium channels is the whole-cell patch-clamp electrophysiology method. This allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.

Cell Culture

-

Cell Lines: Catecholamine A differentiated (CAD) cells (primarily expressing NaV1.7) and N1E-115 neuroblastoma cells (primarily expressing NaV1.3) are commonly used.[3]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Whole-Cell Voltage-Clamp Recordings

This protocol is based on the general methodology employed in the study of voltage-gated sodium channels and is consistent with the experiments conducted on this compound.[3]

Workflow for Whole-Cell Patch-Clamp Experiment

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, TEA, CdCl2) may be added.

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.

Voltage-Clamp Protocols:

-

Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.

-

Perfuse the cell with the extracellular solution containing this compound at a specific concentration.

-

After equilibration, apply the same test pulse to measure the inhibited peak current.

-

The percentage of block is calculated as (1 - Idrug / Icontrol) * 100.

-

-

Phasic (Use-Dependent) Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz).

-

Record the peak current for each pulse in the train.

-

Perfuse with this compound and repeat the pulse train.

-

Phasic block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of the drug compared to the control.

-

-

Voltage-Dependence of Inactivation (Steady-State Inactivation):

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments).

-

Following each prepulse, apply a test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available channels.

-

Plot the normalized peak current during the test pulse as a function of the prepulse potential.

-

Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2).

-

Repeat the protocol in the presence of this compound to determine the shift in V1/2.

-

Structure-Activity Relationship

This compound is structurally related to local anesthetics like procaine and tetracaine, possessing an aromatic ring, a linker chain, and an amino group. The poly(ethylene glycol) monomethyl ether side chain is a unique feature of this compound. As mentioned, the length of this polyethoxy chain influences the inhibitory potency, with the 9-ethoxy component being the most active.[3] This suggests that the hydrophobicity and steric bulk of this chain are important for the drug's interaction with the sodium channel.

Conclusion

This compound is a potent, non-selective blocker of voltage-gated sodium channels. Its mechanism of action involves a state-dependent blockade, with a higher affinity for the inactivated state, leading to both tonic and use-dependent inhibition. These properties are consistent with its clinical efficacy as an antitussive agent, as it effectively dampens the excitability of sensory neurons in the airways. Further research is warranted to elucidate the precise binding site of this compound on the sodium channel alpha subunit and to determine the on- and off-rates of its interaction, which will provide a more complete picture of its molecular pharmacology and may guide the development of more targeted antitussive therapies.

References

An In-Depth Technical Guide to the Central Nervous System Effects of Benzonatate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive agent, exerts its therapeutic effect through a dual mechanism involving both peripheral and central nervous system (CNS) pathways. While its peripheral action on pulmonary stretch receptors is well-documented, its effects within the CNS are less comprehensively understood. This technical guide provides an in-depth review of the current scientific understanding of this compound's interactions with the CNS. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers, scientists, and drug development professionals. The primary mechanism of action within the CNS is the blockade of voltage-gated sodium channels, leading to a reduction in neuronal excitability. This guide will delve into the specifics of this mechanism, its downstream consequences, and the methodologies used to investigate these effects.

Introduction

This compound is a prescription medication used for the symptomatic relief of cough.[1] Structurally related to local anesthetics like procaine and tetracaine, it possesses anesthetic properties.[1] Its antitussive effect is attributed to both a peripheral action, where it anesthetizes stretch receptors in the lungs and pleura, and a central action on the cough center in the medulla.[1][2] Understanding the central effects of this compound is crucial for a complete pharmacological profile, particularly for elucidating the mechanisms behind its therapeutic efficacy and its potential neurological side effects. This document aims to provide a detailed technical overview of this compound's CNS effects to support further research and development.

Mechanism of Action in the Central Nervous System

The principal mechanism of this compound's action within the central nervous system is the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are critical for the initiation and propagation of action potentials in neurons.[3] By inhibiting these channels, this compound reduces neuronal excitability, which is thought to contribute to its antitussive effect at the level of the central cough reflex pathways.[1][3]

Interaction with Voltage-Gated Sodium Channels

Electrophysiological studies have demonstrated that this compound is a potent blocker of VGSCs.[4] Research using whole-cell voltage clamp techniques on murine cell lines has shown that this compound strongly and reversibly inhibits voltage-gated sodium currents.[4] The inhibitory action of this compound exhibits both tonic and phasic characteristics, with a more pronounced effect on the inactivated state of the sodium channel.[4] This suggests that this compound's potency is greater at more depolarized membrane potentials.[4]

While research has specifically investigated its effects on Nav1.7 and Nav1.3 channels, the findings indicate that this compound is not highly selective for these subtypes.[4] Detectable inhibitory effects have been observed at concentrations as low as 0.3 μM.[4]

Quantitative Data

A comprehensive understanding of a drug's CNS effects requires robust quantitative data. The following tables summarize the available quantitative information for this compound. It is important to note that there are significant gaps in the publicly available data, particularly regarding specific binding affinities and CNS concentrations.

| Parameter | Value | Species/System | Reference |

| Pharmacokinetics (Human Plasma) | |||

| Cmax (100 mg oral dose) | 1063 ± 460 ng/mL | Human (Chinese volunteers) | [5] |

| t½ (100 mg oral dose) | 1.01 ± 0.41 h | Human (Chinese volunteers) | [5] |

| In Vitro Activity | |||

| Detectable VGSC Inhibition | As low as 0.3 μM | Murine cell lines | [4] |

Table 1: Pharmacokinetic and In Vitro Activity Data for this compound

| CNS Side Effect | Frequency/Details | Population/Context | References |

| Sedation | Reported as a potential side effect. | General patient population | [6] |

| Headache | Reported as a potential side effect. | General patient population | [6] |

| Dizziness | Reported as a potential side effect. | General patient population | [6] |

| Mental Confusion | Isolated instances, often in combination with other prescribed drugs. | Patients taking concomitant medications | [6] |

| Visual Hallucinations | Isolated instances, often in combination with other prescribed drugs. | Patients taking concomitant medications | [6] |

| Restlessness, Tremors | Symptoms of CNS stimulation in overdose cases. | Overdose cases | [6] |

| Seizures (Convulsions) | Occur in overdose cases, can be followed by profound CNS depression. | Overdose cases, particularly in children | [6][7][8] |

| Coma | Can occur in severe overdose cases. | Overdose cases | [6][7][8] |

Table 2: Documented Central Nervous System Side Effects of this compound

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the CNS effects of this compound.

Whole-Cell Voltage Clamp for Assessing Sodium Channel Blockade

This protocol is based on the methodology used to determine the effects of this compound on voltage-gated sodium channels in murine cell lines.[4]

Objective: To measure the effect of this compound on voltage-gated sodium currents.

Cell Lines:

-

Catecholamine A differentiated (CAD) cells (primarily expressing Nav1.7)

-

N1E-115 cells (primarily expressing Nav1.3)

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

Procedure:

-

Culture cells to an appropriate confluency on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record sodium currents at each concentration after the drug effect has reached a steady state.

-

To assess use-dependent block, apply a train of depolarizing pulses.

-

Analyze the data to determine the percentage of current inhibition, and effects on channel activation and inactivation kinetics.

In Vivo Microdialysis for Measuring Brain Interstitial Fluid Concentrations

This is a general protocol for a technique that can be adapted to measure this compound concentrations in the brain of animal models.

Objective: To determine the unbound concentration of this compound in the brain interstitial fluid (ISF).

Animal Model: Rat or mouse.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with a molecular weight cutoff appropriate for this compound)

-

Syringe pump

-

Fraction collector

-

HPLC-MS/MS system for sample analysis

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum, cortex).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish a stable baseline.

-

Administer this compound to the animal (e.g., via oral gavage or intraperitoneal injection).

-

Collect dialysate samples at timed intervals in a fraction collector.

-

Analyze the concentration of this compound in the dialysate samples using a validated HPLC-MS/MS method.

-

Determine the in vivo recovery of the probe to calculate the absolute concentration of unbound this compound in the ISF.

Signaling Pathways and Experimental Workflows

The central effects of this compound stem from its ability to block voltage-gated sodium channels, thereby modulating neuronal signaling.

The blockade of VGSCs by this compound leads to a reduction in sodium influx during neuronal stimulation. This, in turn, decreases the likelihood of membrane depolarization reaching the threshold for action potential generation, resulting in reduced neuronal firing. This reduction in neuronal activity within the central cough pathways in the medulla is believed to be the basis for its central antitussive effect. The same mechanism, however, can also lead to generalized CNS depression, manifesting as side effects like dizziness and sedation.

The preclinical evaluation of a centrally acting antitussive like this compound typically involves an animal model, such as the guinea pig, which has a well-characterized cough reflex. Following administration of the drug, coughing is induced, and the behavioral response is quantified. In parallel, CNS tissue or cerebrospinal fluid can be collected to correlate the observed antitussive effect with the drug's concentration in the central compartment, allowing for pharmacokinetic/pharmacodynamic modeling.

Discussion and Future Directions

The available evidence strongly supports the role of voltage-gated sodium channel blockade as the primary mechanism for this compound's central nervous system effects. However, there are notable gaps in the current understanding that present opportunities for future research.

-

Quantitative Binding and Potency Data: There is a pressing need for quantitative data, such as IC50 values, for this compound's inhibition of various VGSC subtypes, particularly those expressed in the CNS. This would allow for a more precise prediction of its therapeutic window and potential for off-target effects.

-

CNS Pharmacokinetics: Direct measurement of this compound concentrations in the cerebrospinal fluid and brain interstitial fluid in preclinical models and, if possible, in humans, is essential. This would enable a clearer correlation between CNS exposure and both therapeutic and adverse effects.

-

Downstream Signaling: Further investigation into the specific downstream signaling cascades affected by this compound-induced sodium channel blockade in central neurons is warranted. This could involve studying its impact on neurotransmitter release, second messenger systems, and gene expression.

-

Animal Models of Neurotoxicity: The development and use of specific animal models to investigate the neurobehavioral effects of this compound, particularly at supra-therapeutic doses, would provide valuable information on its neurotoxic potential and the underlying mechanisms.

Conclusion

This compound's central nervous system effects are primarily mediated by its action as a voltage-gated sodium channel blocker. This mechanism underpins both its centrally mediated antitussive properties and its potential for CNS-related side effects. While the qualitative aspects of this mechanism are established, a significant need exists for more detailed quantitative data and a deeper understanding of the downstream signaling consequences. This technical guide has summarized the current state of knowledge and highlighted key areas for future investigation to provide a more complete picture of this compound's CNS pharmacology, ultimately aiding in the development of safer and more effective antitussive therapies.

References

- 1. The Effects of General Anesthetics on Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]

- 6. drugs.com [drugs.com]

- 7. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Pharmacokinetic and Pharmacodynamic Modeling of Benzonatate In Vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzonatate is a unique non-narcotic antitussive agent, distinguished by its primary peripheral mechanism of action. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of its mechanism of action and relevant experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and clinicians in the field of cough therapeutics and drug development.

Introduction

This compound is a prescription medication used for the symptomatic relief of cough.[1][2] Chemically related to local anesthetics like procaine and tetracaine, its primary antitussive effect is achieved by anesthetizing stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the cough reflex.[1][3][4][5] Approved by the FDA in 1958, it remains a relevant therapeutic option due to its non-opioid nature.[1] Understanding its PK/PD profile is crucial for its optimal clinical use and for the development of novel antitussive agents.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the suppression of cough. This is achieved through a peripheral mechanism of action, with a potential secondary central component.

Mechanism of Action

This compound's main mechanism of action is the local anesthetic effect on afferent vagal stretch receptors located in the bronchi, alveoli, and pleura.[4][6] By desensitizing these receptors, this compound reduces the transmission of cough-inducing stimuli to the cough center in the medulla.[3][5] It is also a potent voltage-gated sodium channel blocker, which contributes to its anesthetic properties.[7][8] Some evidence suggests a secondary, less well-understood, central action on the cough center in the medulla.[3]

Onset and Duration of Action

The antitussive effect of this compound begins within 15 to 20 minutes after oral administration and has a duration of action of 3 to 8 hours.[1][7][9]

Quantitative Pharmacodynamic Data

Quantitative assessment of antitussive efficacy in a clinical setting is often performed using cough challenge tests. One study evaluated the effect of a single 200 mg oral dose of this compound on capsaicin-induced cough in patients with acute upper respiratory tract infection (URTI). The study found that this compound alone did not significantly alter the cough reflex sensitivity compared to placebo. However, a combination of this compound and guaifenesin showed a significant antitussive effect.[10]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[1]

Distribution

There is limited information available regarding the volume of distribution and protein binding of this compound.[1]

Metabolism

This compound is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to its major metabolite, 4-(butylamino)benzoic acid (BABA), and polyethylene glycol monomethyl ethers.[7][8]

Elimination

The elimination half-life of this compound has been reported to be approximately 1 hour.[7]

Quantitative Pharmacokinetic Data

A study in healthy Chinese volunteers provides the most comprehensive quantitative pharmacokinetic data for this compound to date.

| Parameter | This compound (100 mg oral dose) | 4-(butylamino)benzoic acid (BABA) |

| Cmax (ng/mL) | 1063 ± 460 | 1708 ± 457 |

| Tmax (h) | Not explicitly stated | Not explicitly stated |

| t1/2 (h) | 1.01 ± 0.41 | 1.32 ± 0.29 |

| AUC0-10 (ng·h/mL) | 1097 ± 559 | 2103 ± 918 |

| Data from Man et al., 2019[11] |

Experimental Protocols

Pharmacokinetic Analysis: Determination of this compound and its Metabolite in Human Plasma by HPLC-MS/MS

This protocol is based on the methodology described by Man et al. (2019).[11]

4.1.1. Sample Preparation

-

Collect venous blood samples into heparinized tubes at predetermined time points after drug administration.

-

Centrifuge the blood samples to separate the plasma.

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Perform protein precipitation by adding 300 µL of methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

4.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: A suitable reversed-phase column, such as an Agilent ZORBAX SB-C18 column (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex Triple Quad 5500.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Specific parent and product ion transitions should be optimized.

-

BABA: Specific parent and product ion transitions should be optimized.

-

Internal Standard: Specific parent and product ion transitions should be optimized.

-

-

Data Analysis: Quantify the concentrations of this compound and BABA using a calibration curve prepared with known concentrations of the analytes.

Pharmacodynamic Analysis: Capsaicin Cough Challenge Test

This protocol is a generalized procedure based on methodologies described in the literature.[10]

4.2.1. Subject Preparation

-

Subjects should be healthy volunteers or patients with a stable cough condition.

-

Subjects should refrain from caffeine and smoking for a specified period before the test.

-

Obtain informed consent from all participants.

4.2.2. Equipment

-

Nebulizer and dosimeter system for controlled delivery of capsaicin aerosol.

-

Capsaicin solutions of increasing concentrations (e.g., 0.49 to 500 µM).

-

Saline solution for placebo challenges.

4.2.3. Procedure

-

Administer the investigational drug (this compound or placebo) orally at a specified time before the challenge (e.g., 1 hour).

-

Deliver single breaths of saline aerosol as a control.

-

Administer single breaths of capsaicin solution, starting with the lowest concentration and doubling the concentration at set intervals (e.g., every minute).

-

Record the number of coughs within a defined period (e.g., 30 seconds) after each inhalation.

-

The challenge is typically terminated when the subject produces a predetermined number of coughs (e.g., 2 or 5 coughs, denoted as C2 or C5, respectively) or the highest concentration of capsaicin is reached.

-

The primary endpoint is the concentration of capsaicin required to elicit the target number of coughs.

Visualizations

References

- 1. Cough Assessment [jamescurtisphd.me]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.asha.org [pubs.asha.org]

- 4. tandfonline.com [tandfonline.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Cough reflex testing with inhaled capsaicin in the study of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cough challenge in the assessment of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajmc.com [ajmc.com]

- 10. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of this compound and its metabolite in human plasma by HPLC-MS/MS: A preliminary pharmacokinetic study in healthy Chinese volunteers after oral administration of this compound soft capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anesthetic Effect of Benzonatate on Vagal Afferent Nerve Fibers in the Respiratory Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive agent, exerts its primary effect through the peripheral anesthetization of vagal afferent nerve fibers in the respiratory tract. This mechanism effectively dampens the cough reflex at its origin. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with pulmonary stretch receptors and the underlying molecular processes involving voltage-gated sodium channels. Detailed experimental protocols for studying these effects are provided, alongside a compilation of available quantitative data and visual representations of the key pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals involved in the development of antitussive therapies.

Introduction

Cough is a critical protective reflex, yet in its chronic form, it can be debilitating. This compound offers a unique therapeutic approach by targeting the peripheral sensory nerves that initiate the cough reflex. Unlike centrally acting antitussives, this compound's mechanism is thought to involve the direct anesthetization of stretch receptors located in the respiratory passages, lungs, and pleura[1][2][3]. This action reduces the sensitivity of these receptors to mechanical and chemical stimuli, thereby diminishing the afferent signals transmitted to the medullary cough center via the vagus nerve[1][4]. Recent research has further elucidated the molecular basis of this anesthetic effect, pointing to the blockade of voltage-gated sodium channels (NaV) as a key mechanism[5][6][7]. This guide synthesizes the current understanding of this compound's peripheral action, presenting the available data and experimental methodologies to facilitate further research and development in this area.

Mechanism of Action

This compound's antitussive effect is primarily attributed to its local anesthetic properties on the sensory nerve endings within the respiratory system.

Anesthetization of Vagal Afferent Fibers

This compound acts on various vagal afferent nerve fibers, including:

-

Pulmonary Stretch Receptors (PSRs): These mechanoreceptors are located in the smooth muscle layer of the airways and are sensitive to lung inflation. This compound is thought to numb these receptors, reducing their firing rate in response to the mechanical stimuli of breathing and irritation[1][4][8].

-

Rapidly Adapting Receptors (RARs): These receptors respond to both mechanical and chemical stimuli and are involved in reflexes such as cough and bronchoconstriction.

-

C-fibers: These chemosensitive nerve endings are activated by inflammatory mediators and irritants, leading to the sensation of an urge to cough.

By desensitizing these nerve endings, this compound effectively raises the threshold for cough initiation.

Molecular Target: Voltage-Gated Sodium Channels

The anesthetic action of this compound is mediated through the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in sensory neurons[5][6][7].

-

NaV1.7 Subtype: Vagal sensory neurons highly express the NaV1.7 subtype of voltage-gated sodium channels[5]. Inhibition of this channel is known to suppress the cough reflex[5]. Studies have shown that this compound inhibits NaV1.7 channels, providing a molecular basis for its anesthetic effect on vagal afferents[5][6]. Detectable effects of this compound on these channels occur at concentrations as low as 0.3 μM[5][8].

-

Lack of Subtype Specificity: Research indicates that this compound is not specific to the NaV1.7 subtype and affects other sodium channel subtypes as well[5]. It causes both tonic and phasic inhibition of these channels, with a greater effect on channel inactivation than on activation[5].

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Finding | Source |

| Minimum Effective Concentration | Detectable effects on voltage-gated sodium channels occur at concentrations as low as 0.3 μM. | [5][8] |

| Most Potent Component | The 9-ethoxy component of the this compound mixture is the most potent inhibitor of Na+ currents. | [5] |

| Channel Subtype Specificity | This compound is not specific to the NaV1.7 sodium channel subtype. | [5] |

| Study Type | Drug(s) | Outcome | P-value | Source |

| Randomized, double-blind, placebo-controlled | This compound (200mg) | Did not significantly inhibit capsaicin-induced cough-reflex sensitivity relative to placebo. | NS (Not Significant) | [9] |

| Randomized, double-blind, placebo-controlled | This compound (200mg) + Guaifenesin (600mg) | Suppressed capsaicin-induced cough to a greater degree than this compound alone or guaifenesin alone. | p<0.001 (vs. B alone), p=0.008 (vs. G alone) | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound.

In-vivo Assessment of Antitussive Efficacy: Capsaicin-Induced Cough Model (Guinea Pig)

This protocol is designed to evaluate the antitussive effect of a compound by measuring the cough response to a chemical irritant.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

-

Capsaicin solution (in saline with a small percentage of ethanol and Tween 80)

-

This compound solution for administration (e.g., oral gavage)

-

Data acquisition system to record pressure changes and sound

Procedure:

-

Acclimatization: Acclimate the guinea pigs to the plethysmography chamber for a set period before the experiment.

-

Drug Administration: Administer this compound or vehicle control at a predetermined time before the capsaicin challenge.

-

Capsaicin Challenge: Place the animal in the plethysmograph and expose it to an aerosol of capsaicin generated by the ultrasonic nebulizer for a fixed duration (e.g., 5-10 minutes).

-

Data Recording: Record the pressure changes within the chamber and cough sounds during and after the capsaicin exposure.

-

Data Analysis: Analyze the recordings to quantify the number of coughs. A cough is typically identified by a characteristic triphasic pressure waveform. Compare the cough counts between the this compound-treated and control groups.

Electrophysiological Assessment: Whole-Cell Voltage Clamp Recording on Vagal Afferent Neurons

This protocol allows for the direct measurement of the effect of this compound on voltage-gated sodium channels in isolated vagal afferent neurons.

Materials:

-

Isolated vagal afferent neurons (from nodose or jugular ganglia)

-

Patch-clamp rig with amplifier, digitizer, and microscope

-

Borosilicate glass capillaries for pulling micropipettes

-

Intracellular and extracellular recording solutions

-

This compound solution

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Isolate vagal afferent neurons from the desired ganglia using enzymatic digestion and mechanical trituration. Plate the cells on coated coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a desired resistance (e.g., 2-5 MΩ). Fill the pipette with the intracellular solution.

-

Cell Patching: Under the microscope, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Recording Sodium Currents: Apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents. Record the resulting currents.

-

This compound Application: Perfuse the cell with an extracellular solution containing a known concentration of this compound.

-

Post-Drug Recording: Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

-

Data Analysis: Measure the peak amplitude of the sodium currents before and after this compound application. Calculate the percentage of inhibition. Construct a dose-response curve by testing multiple concentrations of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of this compound's Antitussive Action

Caption: this compound's mechanism of action on the cough reflex pathway.

Experimental Workflow for Assessing this compound's Antitussive Effect

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound's peripheral anesthetic effect on vagal afferent nerve fibers, primarily through the blockade of voltage-gated sodium channels, represents a targeted approach to cough suppression. The available evidence strongly supports this mechanism, although further research is warranted to provide more detailed quantitative data on its effects on specific nerve fiber subtypes and a broader range of sodium channel isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of this compound's interactions at the molecular and cellular levels will be invaluable for the development of more selective and efficacious peripherally acting antitussive agents.

References

- 1. Unlocking Relief: How this compound Works to Ease Cough Symptoms - Los Angeles Hub [wdch10.laphil.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. nanion.de [nanion.de]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting C-fibers for Peripheral Acting Anti-tussive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Journey of Benzonatate in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the metabolic pathways of Benzonatate in human subjects. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of this widely used antitussive agent. This document synthesizes current knowledge, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of key processes to facilitate a deeper understanding of this compound's pharmacokinetics.

Introduction to this compound Metabolism

This compound, a non-narcotic cough suppressant, exerts its therapeutic effect through a peripheral action on stretch receptors in the respiratory passages.[1][2] Its chemical structure, an ester of 4-(butylamino)benzoic acid with a polyethylene glycol monomethyl ether chain, is central to its metabolic fate.[3][4] The primary metabolic pathway for this compound in humans is rapid hydrolysis, a process that dictates its pharmacokinetic profile and duration of action.

Primary Metabolic Pathway: Ester Hydrolysis

The principal route of this compound metabolism is the cleavage of its ester bond, a reaction catalyzed by plasma butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2][3] This hydrolysis is swift and efficient, leading to the formation of two primary metabolites: 4-(butylamino)benzoic acid (BABA) and a mixture of polyethylene glycol monomethyl ethers.[2][3]

The Role of Butyrylcholinesterase (BChE)

BChE is a serine hydrolase found in human plasma that is responsible for the hydrolysis of various ester-containing drugs.[2] The rapid BChE-catalyzed hydrolysis of this compound is a key determinant of its relatively short half-life.[2]

Genetic Considerations: It is important to note that genetic polymorphisms in the BCHE gene can lead to reduced or absent enzyme activity.[5] Individuals with BChE deficiency may exhibit altered pharmacokinetics of this compound, potentially leading to increased plasma concentrations and a prolonged duration of action, although specific studies on this compound in these populations are limited.[5]

Pharmacokinetics of this compound and its Major Metabolite

A key study conducted in healthy Chinese volunteers provides the most comprehensive quantitative pharmacokinetic data for this compound and its major metabolite, 4-(butylamino)benzoic acid (BABA), following a single 100 mg oral dose.[6]

Table 1: Pharmacokinetic Parameters of this compound and 4-(butylamino)benzoic acid (BABA) in Healthy Human Volunteers [6]

| Parameter | This compound | 4-(butylamino)benzoic acid (BABA) |

| Cmax (ng/mL) | 1063 ± 460 | 1708 ± 457 |

| Tmax (h) | Not explicitly stated | Not explicitly stated |

| t½ (h) | 1.01 ± 0.41 | 1.32 ± 0.29 |

| AUC0-10 (ng/mL·h) | 1097 ± 559 | 2103 ± 918 |

| Data are presented as mean ± standard deviation. |

Secondary Metabolic Pathways: The Fate of Primary Metabolites

Following the initial hydrolysis, the two primary metabolites undergo further biotransformation and elimination.

Metabolism of 4-(butylamino)benzoic acid (BABA)

As a structural analog of p-aminobenzoic acid (PABA), BABA is anticipated to undergo Phase II conjugation reactions to increase its water solubility and facilitate its excretion.[7][8] These reactions primarily occur in the liver. The major proposed pathways include:

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[7]

-

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).[7]

-

Amino Acid Conjugation: Conjugation with amino acids, such as glycine.[9]

The resulting conjugates are more polar and are readily eliminated from the body, primarily via the kidneys.

Fate of Polyethylene Glycol Monomethyl Ethers

The polyethylene glycol monomethyl ether moiety resulting from this compound hydrolysis is a mixture of polymers of varying lengths. Generally, polyethylene glycols (PEGs) are considered biologically inert and are largely excreted unchanged in the urine.[10] Their rate of renal excretion is inversely proportional to their molecular weight.[10] Specific metabolic studies on the exact mixture of polyethylene glycol monomethyl ethers from this compound are not extensively documented, but significant metabolism of this portion of the molecule is not expected.

Potential for Minor Metabolic Pathways

While ester hydrolysis is the predominant metabolic pathway, the potential for minor oxidative metabolism of this compound, likely mediated by cytochrome P450 (CYP) enzymes in the liver, cannot be entirely ruled out without specific investigation.[5][11] However, given the rapid and efficient hydrolysis by plasma BChE, the contribution of CYP-mediated metabolism to the overall clearance of this compound is likely to be minimal. In vitro studies using human liver microsomes or S9 fractions would be necessary to definitively characterize any minor oxidative metabolites.

Experimental Protocols

This section outlines the methodologies for key experiments to study the metabolic pathways of this compound. These protocols are based on established practices in drug metabolism research and specific details from relevant literature.

In Vitro Hydrolysis of this compound in Human Plasma

Objective: To determine the rate of this compound hydrolysis by plasma butyrylcholinesterase.

Methodology:

-

Sample Preparation: Obtain pooled human plasma from healthy donors.

-

Incubation: Incubate this compound (at various concentrations) with human plasma at 37°C in a temperature-controlled water bath.

-

Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Processing: Precipitate plasma proteins by centrifugation.

-

Analysis: Analyze the supernatant for the concentrations of remaining this compound and the formed 4-(butylamino)benzoic acid (BABA) using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and calculate the in vitro half-life.

Identification of this compound Metabolites using Human Liver S9 Fractions

Objective: To identify potential Phase I (oxidative) and Phase II (conjugative) metabolites of this compound and its primary metabolite, BABA.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing human liver S9 fraction, this compound or BABA, and necessary cofactors (NADPH for Phase I reactions; UDPGA, PAPS, and relevant amino acids for Phase II reactions) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

-

Control Incubations: Perform control incubations without the substrate and without the cofactors to identify any non-enzymatic degradation or interfering peaks.

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.

-

LC-HRMS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-HRMS) system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

-

Data Mining: Utilize metabolite identification software to search for expected biotransformations (e.g., hydroxylation, glucuronidation, sulfation, amino acid conjugation) and to identify novel metabolites.

Quantification of this compound and BABA in Human Plasma by HPLC-MS/MS

Objective: To quantify the concentrations of this compound and BABA in human plasma samples for pharmacokinetic studies. This protocol is adapted from Man et al. (2019).[6]

Methodology:

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard.

-

Precipitate proteins by adding 300 µL of methanol.

-

Vortex the mixture and then centrifuge at high speed.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A constant flow rate (e.g., 0.5 mL/min).

-

Injection Volume: A small injection volume (e.g., 5 µL).

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound, BABA, and the internal standard.

-

-

Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound and BABA into blank plasma.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the concentrations of this compound and BABA in the study samples using the calibration curve.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Benorylate hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five new naturally occurring mutations of the BCHE gene and frequencies of 12 butyrylcholinesterase alleles in a Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haplotypes of butyrylcholinesterase K-variant and their influence on the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Benzonatate: A Peripherally Acting Antitussive

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive agent, has been a part of the clinical armamentarium for the symptomatic relief of cough since its approval by the U.S. Food and Drug Administration (FDA) in 1958. Marketed under the trade name Tessalon Perles, its discovery marked a significant step towards understanding and treating cough through peripheral mechanisms, offering an alternative to centrally acting opioid-based therapies. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, with a focus on the key experimental data and protocols that elucidated its unique pharmacological profile.

Introduction: The Quest for a Non-Narcotic Antitussive

The mid-20th century saw a concerted effort in pharmaceutical research to develop effective antitussive agents with improved safety profiles over the commonly used opioids, such as codeine. The primary drawbacks of opioid-based cough suppressants included the potential for abuse, respiratory depression, and sedation. This need spurred the investigation of compounds with novel mechanisms of action. This compound emerged from this research as a peripherally acting agent, a concept that was revolutionary at the time. Its chemical structure, related to local anesthetics like procaine and tetracaine, hinted at its unique mode of action.[1]

The Genesis of this compound: Synthesis and Early Investigations

This compound was first synthesized in 1956, and its development was pioneered by Ciba Pharmaceutical Products, Inc.[1] The synthesis involves the esterification of 4-(butylamino)benzoic acid with nonaethylene glycol monomethyl ether.

Synthesis Protocol

While the original patent provides the foundational methodology, a general synthesis protocol can be described as follows:

-

Esterification: 4-(butylamino)benzoic acid is reacted with nonaethylene glycol monomethyl ether in the presence of an acid catalyst and a suitable solvent.

-

Reaction Conditions: The reaction mixture is typically heated to drive the esterification process to completion.

-

Purification: The resulting this compound is then purified using standard techniques such as extraction and distillation to remove unreacted starting materials and byproducts.

A detailed, step-by-step synthesis protocol for the intermediate, p-amino benzoic acid ethyl ester, is outlined in various patents, which involves the reaction of 2-thienyl acetonitrile with p-aminobenzoic acid in the presence of potassium bromide.

Elucidating the Mechanism of Action: A Peripheral Approach

The primary mechanism of action of this compound is its anesthetic or numbing effect on the stretch receptors in the respiratory passages, lungs, and pleura.[2][3] This desensitization of the vagal afferent fibers reduces the cough reflex at its source.[4]

Inhibition of Voltage-Gated Sodium Channels

Subsequent research has refined our understanding of this compound's mechanism at the molecular level. It has been demonstrated to be a potent blocker of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is highly expressed in vagal sensory neurons that mediate the cough reflex.[2]

A key study by Evans et al. (2016) provided a detailed electrophysiological analysis of this compound's effect on VGSCs.

-

Cell Lines: The study utilized two murine cell lines: catecholamine A differentiated (CAD) cells, which primarily express Nav1.7 channels, and N1E-115 cells, which predominantly express Nav1.3 channels.

-

Recording: Whole-cell voltage clamp recordings were performed to measure the sodium currents in these cells.

-

This compound Application: this compound was applied to the cells at varying concentrations to determine its effect on the sodium currents.

-

Electrophysiological Analysis: The researchers analyzed the tonic and phasic inhibition of the sodium channels, as well as the effects on channel activation and inactivation.

This study concluded that this compound exhibits local anesthetic-like effects on VGSCs, which is a plausible mechanism for its cough-suppressing activity.[2]

Signaling Pathway of this compound's Antitussive Action

The following diagram illustrates the proposed signaling pathway for this compound's antitussive effect.

Preclinical and Clinical Evidence of Efficacy

The initial evidence for this compound's efficacy as an antitussive came from both preclinical animal models and early human clinical trials.

Early Preclinical Studies

While detailed protocols of the very first preclinical studies are not extensively documented in readily available literature, it is understood that various animal models of cough, likely induced by mechanical or chemical irritants, were used to demonstrate the antitussive effects of this compound.

Foundational Clinical Trials

A seminal study by Shane et al. in 1957 was one of the first to demonstrate the antitussive efficacy of this compound in humans and compare it to the standard of care at the time, codeine.

-

Subjects: Healthy volunteers without active cough.

-

Cough Induction: Cough was induced by the inhalation of a nebulized solution of 10% citric acid.

-

Study Design: A crossover design was likely employed, where each subject received this compound, codeine, and a placebo at different times.

-

Outcome Measure: The primary outcome was the number of coughs elicited by the citric acid challenge.